molecular formula C13H15NO2 B5376722 1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile

1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile

Numéro de catalogue B5376722
Poids moléculaire: 217.26 g/mol
Clé InChI: ATIYBDKLBAVJRJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile, also known as ODM-201, is a novel androgen receptor antagonist that has been developed for the treatment of prostate cancer. It was first synthesized in 2009 by Orion Corporation and has since undergone extensive research to evaluate its potential as a therapeutic agent.

Mécanisme D'action

1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile works by binding to the androgen receptor and preventing the binding of androgens, such as testosterone and dihydrotestosterone. This inhibits the growth and proliferation of prostate cancer cells, which require androgens for survival. 1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile has been shown to be highly selective for the androgen receptor and does not bind to other steroid hormone receptors, which reduces the risk of side effects.
Biochemical and Physiological Effects:
In preclinical studies, 1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile has been shown to decrease the expression of androgen-responsive genes and inhibit the growth of prostate cancer cells. It has also been shown to decrease the levels of prostate-specific antigen (PSA), a biomarker for prostate cancer. In clinical trials, 1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile has demonstrated efficacy in reducing tumor size and delaying disease progression in patients with advanced prostate cancer.

Avantages Et Limitations Des Expériences En Laboratoire

1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile has several advantages for use in laboratory experiments. It is highly selective for the androgen receptor, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile is a complex molecule that requires expertise in organic chemistry for synthesis. It is also expensive and may not be readily available for use in all laboratories.

Orientations Futures

There are several future directions for research on 1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile. One area of interest is the development of combination therapies that target multiple pathways involved in prostate cancer. 1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile may also have potential for use in other types of cancer that are driven by the androgen receptor, such as breast and ovarian cancer. Further studies are needed to evaluate the long-term safety and efficacy of 1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile in clinical use. Finally, the development of new and improved synthesis methods for 1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile may help to reduce the cost and increase the availability of this promising therapeutic agent.
Conclusion:
1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile is a novel androgen receptor antagonist that has shown promise for the treatment of prostate cancer. It has a highly selective mechanism of action and has demonstrated efficacy in both preclinical and clinical studies. 1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile has several advantages for use in laboratory experiments, but also has limitations due to its complex synthesis method and cost. Further research is needed to fully evaluate the potential of 1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile as a therapeutic agent for prostate cancer and other androgen receptor-driven cancers.

Méthodes De Synthèse

1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile is synthesized using a multi-step process that involves the reaction of several chemical compounds. The starting material is 4-hydroxy-3-methoxybenzaldehyde, which undergoes a series of reactions to form the final product. The synthesis method is complex and requires expertise in organic chemistry.

Applications De Recherche Scientifique

1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile has been extensively studied in preclinical and clinical trials for the treatment of prostate cancer. It has been shown to be a potent and selective antagonist of the androgen receptor, which plays a key role in the development and progression of prostate cancer. 1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile has demonstrated efficacy in both castration-resistant and non-castration-resistant prostate cancer, making it a promising therapeutic option for patients with advanced disease.

Propriétés

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)cyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-16-12-8-10(4-5-11(12)15)13(9-14)6-2-3-7-13/h4-5,8,15H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIYBDKLBAVJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2(CCCC2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.